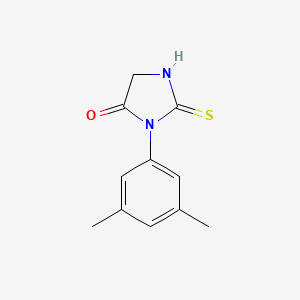
3-(3,5-二甲基苯基)-2-硫代亚胺基咪唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one is a derivative of the imidazolidin-4-one class, characterized by a sulfanylidene group attached to the imidazolidinone ring. Although the provided papers do not directly discuss this specific compound, they offer insights into the structural and chemical properties of closely related compounds. For instance, the paper titled "1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one" describes a similar compound where the imidazolidin-4-one moiety is essentially planar and forms specific dihedral angles with attached groups, which could be relevant for understanding the geometry and potential reactivity of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from a precursor and proceeding through esterification, treatment with hydrazine hydrate, ring closure, and final substitution reactions. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides is detailed in the paper "Synthesis Pharmacological Evaluation, Molecular Docking And Cytotoxicty Studies On Some N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides" . This process may share similarities with the synthesis of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one, particularly in the steps involving ring closure and the introduction of sulfanyl groups.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by planarity and specific dihedral angles between the core moiety and attached groups. The paper on the 1-acetyl derivative provides insights into the crystal structure, revealing how molecules are linked by hydrogen bonds, which could suggest similar bonding patterns and molecular arrangements for 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one, they do discuss the reactivity of related compounds. The synthesis paper mentions the use of electrophiles for substitution at the thiol position, which could be a relevant reaction for modifying the structure of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one or for its participation in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural analysis and the synthesis pathway. The planarity of the imidazolidin-4-one moiety and its dihedral angles with substituents affect the compound's overall shape and reactivity. The presence of a sulfanyl group could influence the compound's polarity and potential for forming hydrogen bonds, as seen in the crystal structure of the 1-acetyl derivative . The synthesis paper also suggests that substitutions on the oxadiazole moiety can lead to variations in cytotoxicity, which could be extrapolated to the toxicity profile of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one.
科学研究应用
氰酸酯聚合物
虽然由 3,5-二甲基苯基异氰酸酯衍生的聚合物尚未得到广泛研究,但它在材料科学领域具有广阔的前景:
- 单体:化合物 [2-[(2-氰酸酯-3,5-二甲基苯基)甲氧基甲基]-4,6-二甲基苯基] 氰酸酯已被描述。 其聚合可以产生具有独特性能的新型氰酸酯聚合物 .
增强手性选择器
研究人员探索了修饰的环糊精用于对映选择性分离:
- 应用:一种β-环糊精 3,5-二甲基苯基氨基甲酸酯衍生物在对映选择性色谱中表现出改善的性能。 量子点通过间接增加分析物相互作用来提高其有效性 .
分析化学
3,5-Dimethylphenyl isocyanate, Thermo Scientific Chemicals Cyanate Ester Monomers and Oligomers: Overview of the Modern Research Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantioselective Separations
属性
IUPAC Name |
3-(3,5-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-8(2)5-9(4-7)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQMNNDNDJPUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524831.png)
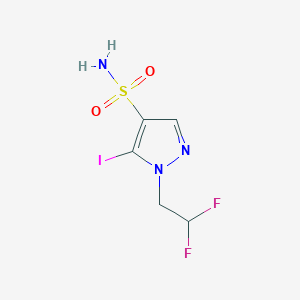

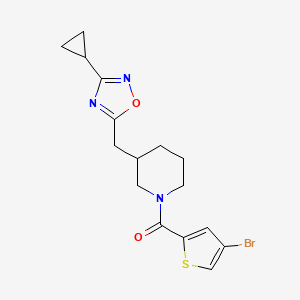
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2524837.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2524838.png)
![5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2524839.png)
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2524840.png)
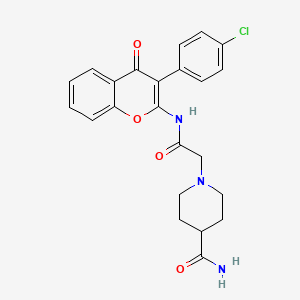
![N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2524843.png)
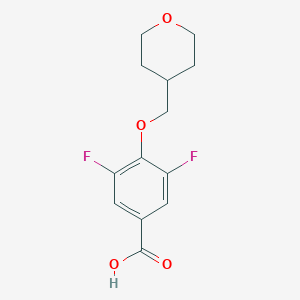
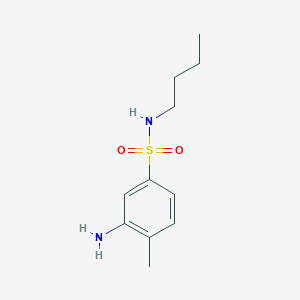
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2524851.png)
![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)